4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile

Catalog No.
S12161443
CAS No.
50289-18-4
M.F
C6H9NOS
M. Wt
143.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile

CAS Number

50289-18-4

Product Name

4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile

IUPAC Name

4-hydroxythiane-4-carbonitrile

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

InChI

InChI=1S/C6H9NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2

InChI Key

DFNLMGPHQQCJDR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C#N)O

4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile is a heterocyclic compound featuring a thiopyran ring with a hydroxyl group and a carbonitrile functional group. Its molecular formula is C6H9NOSC_6H_9NOS, and it has a molecular weight of approximately 145.21 g/mol. The compound is characterized by its unique structure, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The chemical reactivity of 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile is influenced by its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, making it a suitable precursor for various derivatives.
  • Reduction Reactions: The hydroxyl group can participate in reduction reactions, potentially leading to the formation of alcohol derivatives.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imine or enamine derivatives, expanding its utility in organic synthesis.

Preliminary studies suggest that 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile exhibits notable biological activities. It has been investigated for potential antimicrobial and anti-inflammatory properties, although further research is required to fully elucidate its pharmacological profile. The structural features of the compound may allow it to interact with various biological targets, making it a candidate for pharmaceutical development.

Several synthetic routes have been proposed for the preparation of 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors such as thioketones or thioesters, cyclization can yield the desired thiopyran structure.
  • Functional Group Modifications: Existing thiopyran derivatives can be modified through hydrolysis or nitration to introduce the hydroxyl and carbonitrile groups.
  • Multistep Synthesis: A combination of reactions may be employed, including oxidation and substitution, to achieve the final product efficiently.

The applications of 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it can serve as a lead compound in drug discovery.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials or catalysts.

Interaction studies involving 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile have focused on its binding affinity with various biological targets. Early findings indicate that it may interact with enzymes involved in metabolic pathways or act on receptor sites associated with inflammation and infection. Further studies are essential to determine its efficacy and mechanism of action.

Several compounds share structural similarities with 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
4-Methyltetrahydro-2H-thiopyran-4-ol38447-82-40.91Contains a methyl group instead of a hydroxyl group
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide194152-05-10.67Features an additional oxygen atom
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide125844170.58Contains a carboxylic acid group

These compounds illustrate the diversity within the thiopyran family while emphasizing the unique functional groups present in 4-hydroxytetrahydro-2H-thiopyran-4-carbonitrile that may contribute to its specific biological activities and applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

143.04048508 g/mol

Monoisotopic Mass

143.04048508 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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